[S(R)]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide
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Overview
Description
[S®]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide is a chiral phosphine ligand used in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective reactions, making it valuable in the field of organic chemistry. The presence of both phosphine and sulfinamide groups in its structure allows it to participate in a variety of chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide typically involves the following steps:
Formation of the Phosphine Ligand: The initial step involves the preparation of the phosphine ligand by reacting 2-(di-tert-butylphosphanyl)phenyl bromide with a suitable Grignard reagent.
Introduction of the Sulfinamide Group:
Chiral Resolution: The final step involves the resolution of the chiral center to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Substituted phosphine derivatives.
Scientific Research Applications
[S®]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of [S®]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide involves its role as a chiral ligand. It coordinates with metal catalysts to form chiral complexes, which then facilitate enantioselective reactions. The molecular targets include transition metal centers, and the pathways involved are those of catalytic cycles in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar chemical properties.
2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry.
Uniqueness
[S®]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide is unique due to its dual functionality as both a phosphine and sulfinamide ligand. This dual functionality allows it to participate in a wider range of chemical reactions compared to other similar compounds.
Properties
IUPAC Name |
(R)-N-[(1S)-1-(2-ditert-butylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42NOPS/c1-20(2,3)19(24-27(25)23(10,11)12)17-15-13-14-16-18(17)26(21(4,5)6)22(7,8)9/h13-16,19,24H,1-12H3/t19-,27-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANYQSHMGOEADJ-XHCCPWGMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)N[S@](=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42NOPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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